3-Sulfopropane-1-sulfonyl fluoride
Overview
Description
3-Sulfopropane-1-sulfonyl fluoride is a chemical compound with the CAS Number: 1803571-16-5 . It is a powder form substance and has a molecular weight of 224.66 .
Synthesis Analysis
A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides was developed . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .Molecular Structure Analysis
The IUPAC name of 3-Sulfopropane-1-sulfonyl fluoride is 3-(chlorosulfonyl)propane-1-sulfonyl fluoride . The InChI code is 1S/C3H6ClFO4S2/c4-10(6,7)2-1-3-11(5,8)9/h1-3H2 .Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis
3-Sulfopropane-1-sulfonyl fluoride is a powder form substance . It has a molecular weight of 224.66 .Scientific Research Applications
Synthesis and Environmental Applications
3-Sulfopropane-1-sulfonyl fluoride is a compound that can be synthesized through various chemical processes, contributing to the field of synthetic chemistry and its environmental applications. A notable method involves the electrochemical oxidative coupling of thiols and potassium fluoride, presenting an environmentally benign approach to prepare sulfonyl fluorides. This method avoids the need for additional oxidants or catalysts, displaying broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides (Laudadio et al., 2019). Furthermore, sulfonyl fluorides serve as critical intermediates in the synthesis of lithium sulfonates, which have potential applications as electrolytes for lithium batteries (Toulgoat et al., 2007).
Advancements in Chemical Biology and Molecular Pharmacology
Recent research highlights the role of sulfonyl fluorides, including derivatives of 3-sulfopropane-1-sulfonyl fluoride, as reactive probes in chemical biology and molecular pharmacology. A study introduced a facile and general approach for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation, which is suitable for modifying natural products, amino acids, peptides, and drugs (Ruting Xu et al., 2019). This advancement enables the creation of sulfonyl fluoride compound libraries with significant structural diversity, further diversifying the SO2F-containing products for pharmaceutical applications.
Environmental Degradation and Monitoring
A study on the destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) by ball milling demonstrated the potential of mechanochemical methods to achieve nearly complete destruction of these persistent compounds, using potassium hydroxide as a co-milling reagent (Zhang et al., 2013). This research provides a foundation for environmentally sound disposal of PFC wastes, contributing to the broader understanding and mitigation of environmental pollutants.
Synthetic Methodologies and Applications
The development of synthetic methodologies for sulfonyl fluorides, including 3-sulfopropane-1-sulfonyl fluoride derivatives, has been a focus of research due to their widespread applications in chemistry and drug discovery. Techniques such as radical fluorosulfonylation offer new pathways for accessing alkenyl sulfonyl fluorides from alkenes, expanding the toolkit for synthesizing these compounds with potential biological activities (Nie et al., 2021).
Safety And Hazards
The safety information for 3-Sulfopropane-1-sulfonyl fluoride includes several hazard statements such as H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
3-fluorosulfonylpropane-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO5S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCVJFCRKOZGDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)CS(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonylpropane-1-sulfonic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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